

## SRK-181: A Targeted Approach to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Biomarker Data and Clinical Outcomes in Anti-PD-1 Resistant Solid Tumors

For researchers, scientists, and drug development professionals navigating the complexities of cancer immunotherapy, the emergence of resistance to checkpoint inhibitors presents a significant hurdle. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), is a promising investigational agent designed to address this challenge. This guide provides a comparative analysis of SRK-181, placing its clinical and biomarker data in the context of other therapeutic alternatives for patients with advanced solid tumors that have developed resistance to anti-PD-1/PD-L1 therapies.

# Mechanism of Action: Reversing Immune Suppression

Transforming growth factor-beta (TGF $\beta$ ) is a multifaceted cytokine that plays a pivotal role in tumor immune evasion.[1][2] Specifically, the TGF $\beta$ 1 isoform is a key mediator of the immunosuppressive tumor microenvironment, contributing to primary resistance to programmed cell death protein 1 (PD-1) pathway blockade.[3] SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of the latent form of TGF $\beta$ 1.[3][4] This targeted approach is designed to prevent the release of active TGF $\beta$ 1, thereby abrogating its immunosuppressive effects and enhancing the anti-tumor immune response.[3] By preventing TGF $\beta$ 1-mediated signaling, SRK-181 aims to increase the







infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor, leading to tumor cell death.[3]

The signaling pathway of TGF $\beta$  involves its binding to a receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. This cascade can result in the suppression of immune cell function and the promotion of an immunosuppressive tumor microenvironment.





Click to download full resolution via product page



SRK-181 inhibits the activation of latent TGFβ1, preventing downstream signaling that leads to immune suppression.

# Clinical and Biomarker Correlation: The DRAGON Trial

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating SRK-181 as a monotherapy and in combination with anti-PD-(L)1 therapy in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-1 therapy.[5] Emerging data from this trial highlight a correlation between biomarker modulation and clinical outcomes.

#### **Biomarker Analysis Workflow**

A key component of the DRAGON trial is the comprehensive biomarker strategy to validate the mechanism of action of SRK-181 and to assess treatment response. This involves the collection of tumor biopsies and peripheral blood at baseline and on-treatment for various analyses, including immunohistochemistry (IHC) and flow cytometry.





Click to download full resolution via product page

A generalized workflow for the collection and analysis of clinical and biomarker data in the DRAGON trial.

### **Key Biomarker Findings for SRK-181**

Initial results from the DRAGON trial have demonstrated that treatment with SRK-181, particularly in combination with pembrolizumab, leads to favorable changes in the tumor microenvironment and peripheral blood, which are associated with anti-tumor activity.



- Increased CD8+ T-Cell Infiltration: In paired tumor biopsies, treatment with SRK-181 and an anti-PD-1 antibody was associated with an increased influx of CD8+ T-cells into the tumor.[5] This is a critical indicator of a reinvigorated anti-tumor immune response.
- Decreased Circulating Myeloid-Derived Suppressor Cells (MDSCs): Treatment with SRK-181 and an anti-PD-1 agent led to a decrease in the levels of circulating immunosuppressive MDSCs.[4]

These biomarker changes provide evidence for the mechanism of action of SRK-181 in overcoming the immunosuppressive tumor microenvironment associated with resistance to checkpoint inhibitors.

# Comparative Landscape: SRK-181 vs. Alternative Therapies

Direct head-to-head comparative data for SRK-181 against other therapies in the anti-PD-1 resistant setting is not yet available. However, we can analyze the performance of SRK-181 in the context of existing treatment options for two key tumor types where it has shown promise: clear cell renal cell carcinoma (ccRCC) and melanoma.

## Clear Cell Renal Cell Carcinoma (ccRCC)

Patients with ccRCC that is resistant to anti-PD-1 therapy have limited options. The combination of lenvatinib and everolimus is one such option.



| Treatment                  | Patient<br>Population                                            | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) | Key Biomarker<br>Data                                                                                            |
|----------------------------|------------------------------------------------------------------|-------------------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------|
| SRK-181 +<br>Pembrolizumab | Anti-PD-1<br>resistant<br>metastatic<br>ccRCC                    | 21.4%                               | 57%                           | Decreased circulating gMDSCs correlated with clinical activity.                                                  |
| Lenvatinib +<br>Everolimus | Metastatic ccRCC progressed on a PD-1/PD-L1 checkpoint inhibitor | 52.6%                               | Not Reported                  | Data on immune biomarkers like CD8+ T-cells and MDSCs is not readily available from the provided search results. |

### Melanoma

For patients with advanced melanoma who have progressed on anti-PD-1 therapy, the combination of ipilimumab and nivolumab is a potential treatment avenue.



| Treatment                  | Patient<br>Population                                  | Objective<br>Response Rate<br>(ORR)         | Disease Control<br>Rate (DCR)               | Key Biomarker<br>Data                                                                           |
|----------------------------|--------------------------------------------------------|---------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------|
| SRK-181 +<br>Pembrolizumab | Anti-PD-1<br>resistant<br>melanoma                     | Data not yet<br>mature from<br>DRAGON trial | Data not yet<br>mature from<br>DRAGON trial | Increased CD8+ T-cell infiltration and decreased circulating MDSCs observed across tumor types. |
| lpilimumab +<br>Nivolumab  | Advanced<br>melanoma<br>progressed on<br>PD-1 blockade | 28%                                         | 60%                                         | Increased fold change in CD4+ T-cell subsets was associated with clinical benefit.              |

## **Experimental Protocols**

Detailed experimental protocols for the biomarker analyses in the DRAGON trial and comparator studies are not fully available in the public domain. However, based on standard methodologies, the following provides a general overview.

#### Immunohistochemistry for CD8+ T-Cell Infiltration

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
- Staining: Sections are incubated with a primary antibody against CD8, followed by a secondary antibody and a detection system (e.g., DAB chromogen).
- Analysis: The density of CD8+ T-cells within the tumor and at the invasive margin is quantified, often using digital image analysis software.





# Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)

- Sample Preparation: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected. Red blood cells are lysed if whole blood is used.
- Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies to identify MDSC subsets. A common panel for human MDSCs includes markers such as CD11b, CD14, CD15, CD33, and HLA-DR.
- Data Acquisition: Stained cells are analyzed on a flow cytometer.
- Data Analysis: The percentage of MDSCs (often defined as CD11b+CD33+HLA-DR-/low)
  and their subsets (e.g., monocytic MDSCs: CD14+; granulocytic MDSCs: CD15+) within the
  total mononuclear or myeloid cell population is determined.

#### Conclusion

SRK-181, with its selective inhibition of latent TGFβ1, presents a rational and promising approach to overcoming resistance to checkpoint inhibitors. The initial clinical and biomarker data from the DRAGON trial are encouraging, demonstrating a clear mechanism of action that translates to anti-tumor activity in a heavily pre-treated patient population. While direct comparative data is pending, the performance of SRK-181 in ccRCC and the broader biomarker changes observed across tumor types suggest its potential to offer a new therapeutic option for patients with limited choices. Further research and mature data from ongoing trials will be crucial to fully delineate the position of SRK-181 in the evolving landscape of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. TGFβ: Signaling Blockade for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]



- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. Facebook [cancer.gov]
- 4. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling and Resistance to Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRK-181: A Targeted Approach to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#correlating-biomarker-data-with-clinical-outcomes-for-srk-181]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com